molecular formula C12H17NO4S B14840829 4-Cyclopropoxy-3-isopropoxybenzenesulfonamide

4-Cyclopropoxy-3-isopropoxybenzenesulfonamide

Cat. No.: B14840829
M. Wt: 271.33 g/mol
InChI Key: PBKOYYDDGFSEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzenesulfonamide core. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropoxybenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-cyclopropoxybenzenesulfonyl chloride with isopropoxyamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-Cyclopropoxy-3-isopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-isopropoxybenzenesulfonamide is unique due to its specific arrangement of cyclopropoxy and isopropoxy groups on the benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c1-8(2)16-12-7-10(18(13,14)15)5-6-11(12)17-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

PBKOYYDDGFSEMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.